Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide
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Overview
Description
Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide is a compound that features a phenyl group attached to a 1,2,4-triazole ring via an ethyl linker, with a cyanamide group at the end. This compound is part of the broader class of triazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the triazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthetic routes that ensure high yield and purity. The process often includes the use of automated reactors and continuous flow systems to optimize reaction conditions and scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide undergoes several types of chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The cyanamide group can be reduced to form amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions include various substituted triazole derivatives, amine derivatives, and oxidized triazole compounds.
Scientific Research Applications
Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antifungal, and antibacterial properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide involves its interaction with specific molecular targets. For instance, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. This interaction often involves hydrogen bonding and hydrophobic interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share a similar triazole ring structure but differ in the position of nitrogen atoms.
Imidazole derivatives: These compounds have a five-membered ring with two nitrogen atoms, offering different biological activities and applications.
Uniqueness
Phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyanamide group, in particular, provides unique opportunities for further chemical modifications and applications.
Properties
IUPAC Name |
phenyl-[2-(1,2,4-triazol-1-yl)ethyl]cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-8-15(11-4-2-1-3-5-11)6-7-16-10-13-9-14-16/h1-5,9-10H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMSHBKNFMFIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CCN2C=NC=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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